3,3'-Dipropyloxacarbocyanine iodide
Overview
Description
3,3'-Dipropyloxacarbocyanine iodide is a cyanine dye that has been utilized in various biological studies due to its potential-sensitive fluorescent properties. It has been shown to interact with cellular components, affecting functions such as membrane potential and cellular metabolism.
Synthesis Analysis
While the provided papers do not detail the synthesis of 3,3'-Dipropyloxacarbocyanine iodide, similar compounds like 1′,1′′-Dipropylbiferrocenium have been synthesized and analyzed, indicating that the synthesis of cyanine dyes often involves complex organic reactions and careful control of reaction conditions .
Molecular Structure Analysis
The molecular structure of cyanine dyes like 3,3'-Dipropyloxacarbocyanine iodide is characterized by a conjugated system that allows for electron delocalization, which is responsible for their fluorescent properties. The structure is typically composed of two nitrogen-containing heterocycles connected by a polymethine bridge .
Chemical Reactions Analysis
Cyanine dyes are known to participate in reactions that are sensitive to the environment, such as changes in membrane potential. For instance, 3,3'-dipropylthiodicarbocyanine iodide has been shown to induce membrane hyperpolarization and affect ion transport across the cell membrane .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3'-Dipropyloxacarbocyanine iodide are closely related to its structure and its interaction with biological systems. It has been observed to sensitize cells to hyperthermic killing, which is associated with DNA damage. This suggests that the dye intercalates with DNA or interacts with the cell membrane, altering its physical state and biological functions. The dye's effects on oxygen consumption and ATP content indicate that it may uncouple oxidative phosphorylation and inhibit electron transport .
Relevant Case Studies
Case studies involving 3,3'-Dipropyloxacarbocyanine iodide have demonstrated its impact on cellular functions. For example, it has been used to study the membrane potential of Ehrlich ascites tumor cells, where it was found to hyperpolarize the membrane and inhibit active transport mechanisms . Another study showed that the dye sensitizes Chinese hamster ovary cells to heat-induced cell death, which was positively correlated with DNA damage . These case studies highlight the dye's utility in probing cellular processes and its potential as a tool in cancer research.
Scientific Research Applications
1. Application in Membrane Potential Studies
3,3'-Dipropyloxacarbocyanine iodide has been used to study membrane potential variations in rod-outer-segment membranes. Specifically, it serves as a probe to investigate the formation of metarhodopsin II and its association with the generation of a transmembrane potential (Bennett, Michel-Villaz, & Dupont, 2005).
2. Investigation of Molecular Orientation and Optical Properties
The dye has been studied for its optical properties and molecular orientation when adsorbed to gold surfaces. This research is significant for surface-enhanced Raman spectroscopy (SERS) and its application in biomedical imaging (Dietze & Mathies, 2015).
3. Use in Flow-Cytometric Assessment of Membrane Potential
In studies involving the yeast Saccharomyces cerevisiae, 3,3'-Dipropyloxacarbocyanine iodide has been utilized as a fluorescent probe to assess membrane potential. This application is especially relevant in the field of microbiology and cell biology (Denksteinová, Sigler, & Plášek, 2008).
4. Photochemical Properties in DNA Complexes
The photochemical properties of 3,3'-Dipropyloxacarbocyanine iodide have been investigated, particularly in relation to its interaction with DNA. This is critical for understanding its application in photoisomerization and triplet state studies (Pronkin & Tatikolov, 2015).
properties
IUPAC Name |
(2Z)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2O2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWWYHFXRJVZBL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556677 | |
Record name | 3-Propyl-2-[(1E,3Z)-3-(3-propyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dipropyloxacarbocyanine iodide | |
CAS RN |
53213-79-9 | |
Record name | 3-Propyl-2-[(1E,3Z)-3-(3-propyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Dipropyloxacarbocyanine iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.